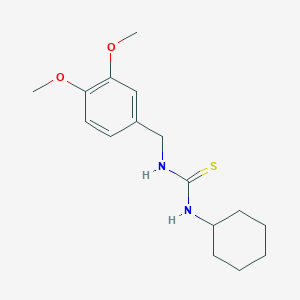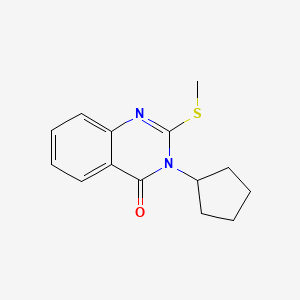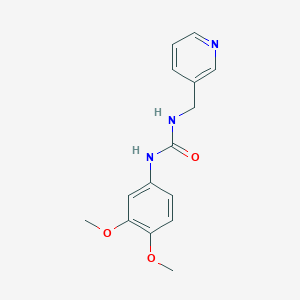
N-(2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide, also known as MMMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMMPA is a member of the acetanilide class of compounds and is known for its analgesic and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide is not fully understood, but it is believed to act through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, N-(2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, the compound has been shown to have antioxidant activity, which may contribute to its anti-cancer effects. N-(2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide has also been shown to have an effect on the immune system, specifically on the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, the compound has been shown to have low toxicity, making it a safe choice for in vitro and in vivo experiments. However, one limitation of N-(2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of future directions for research on N-(2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide. One area of interest is the compound's potential as an anti-cancer agent, and further studies are needed to determine its efficacy in vivo. Additionally, the effects of N-(2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide on the immune system warrant further investigation, as do the compound's potential applications in the treatment of other inflammatory disorders. Finally, the development of new synthesis methods for N-(2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide may allow for the production of analogs with improved properties.
Métodos De Síntesis
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide involves the reaction of 2-methoxy-5-methylphenylamine with 4-methylbenzoyl chloride in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is isolated and purified using standard techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to exhibit analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. N-(2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide has also been investigated for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cell lines.
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-4-7-14(8-5-12)11-17(19)18-15-10-13(2)6-9-16(15)20-3/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDRAJOALKQLHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(5-chloro-2-methoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5861178.png)
![3-bromo-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5861185.png)
![N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B5861189.png)

![6-(4-methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5861205.png)

![N-methyl-2-(2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5861219.png)
![N-1,3-benzodioxol-5-yl-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5861226.png)
![2-(3-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5861228.png)



![3-methyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5861255.png)